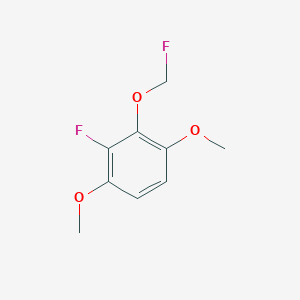
6-Bromo-3,3-dimethylchroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3,3-dimethylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The presence of a bromine atom at the 6th position and two methyl groups at the 3rd position makes this compound unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,3-dimethylchroman-4-one can be achieved through several methods. One common approach involves the bromination of 3,3-dimethylchroman-4-one. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete bromination.
Another method involves the cyclization of a suitable precursor, such as 2-bromo-4,4-dimethyl-2-buten-1-ol, in the presence of an acid catalyst. This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
6-Bromo-3,3-dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group in the chromanone ring can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Chromanone derivatives with additional oxygen-containing functional groups.
Reduction: Reduced chromanone with hydroxyl groups.
Substitution: Substituted chromanone with various functional groups replacing the bromine atom.
科学的研究の応用
6-Bromo-3,3-dimethylchroman-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases. Its derivatives are explored for their pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other industrial products.
作用機序
The mechanism of action of 6-Bromo-3,3-dimethylchroman-4-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The bromine atom and the chromanone ring structure play a crucial role in its binding affinity and specificity.
For example, in anticancer research, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of tumor growth. In antimicrobial studies, it may disrupt the cell membrane or interfere with essential metabolic pathways of the microorganisms.
類似化合物との比較
6-Bromo-3,3-dimethylchroman-4-one can be compared with other similar compounds, such as:
Chroman-4-one: Lacks the bromine atom and methyl groups, leading to different chemical and biological properties.
6-Bromo-4,4-dimethylchroman: Similar structure but lacks the carbonyl group, resulting in different reactivity and applications.
3,3-Dimethylchroman-4-one: Lacks the bromine atom, affecting its substitution reactions and biological activities.
The presence of the bromine atom and the specific substitution pattern in this compound makes it unique and valuable for various research and industrial applications.
特性
分子式 |
C11H11BrO2 |
|---|---|
分子量 |
255.11 g/mol |
IUPAC名 |
6-bromo-3,3-dimethyl-2H-chromen-4-one |
InChI |
InChI=1S/C11H11BrO2/c1-11(2)6-14-9-4-3-7(12)5-8(9)10(11)13/h3-5H,6H2,1-2H3 |
InChIキー |
SCPBADMWOXMTBN-UHFFFAOYSA-N |
正規SMILES |
CC1(COC2=C(C1=O)C=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















